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Abstract
ACT-1004-1239 is a first-in-class, potent, selective, and orally available antagonist of the C-X-C

chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2]

This small molecule has demonstrated a dual mechanism of action, exhibiting both

immunomodulatory and promyelinating effects, positioning it as a promising therapeutic

candidate for inflammatory demyelinating diseases such as multiple sclerosis.[1][3] Preclinical

and early clinical studies have elucidated its pharmacological profile and biological functions,

which are detailed in this guide.

Core Mechanism of Action: CXCR7 Antagonism
ACT-1004-1239 functions as a potent and selective antagonist of the CXCR7 receptor.[2]

CXCR7 is a G-protein-coupled receptor (GPCR) that binds to the chemokines CXCL11 and

CXCL12.[4][5] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-

proteins but rather functions as a scavenger receptor, internalizing and clearing its ligands,

thereby regulating their extracellular concentrations.[5][6] This scavenging activity is crucial in

creating chemokine gradients that direct cell migration.[6] ACT-1004-1239 blocks the
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recruitment of β-arrestin induced by CXCL11 and CXCL12 to the CXCR7 receptor.[5][7] By

antagonizing CXCR7, ACT-1004-1239 modulates the levels and gradients of CXCL12, which in

turn influences immune cell trafficking and oligodendrocyte precursor cell (OPC) differentiation.

[1][2]
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Caption: Signaling pathway of CXCR7 and the antagonistic action of ACT-1004-1239.

Biological Functions and Therapeutic Potential
The primary therapeutic potential of ACT-1004-1239 lies in its dual action of reducing

neuroinflammation and promoting myelin repair, making it a strong candidate for treating

demyelinating diseases.[1][3]

Immunomodulatory Effects
In preclinical models of multiple sclerosis, such as experimental autoimmune encephalomyelitis

(EAE), ACT-1004-1239 has been shown to significantly reduce disease severity.[1] This is

achieved by limiting the infiltration of various immune cells into the central nervous system

(CNS), including neutrophils, monocytes, dendritic cells, natural killer cells, B cells, and T cells.
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[2] By antagonizing CXCR7, ACT-1004-1239 leads to a dose-dependent increase in plasma

CXCL12 concentrations, which correlates with a reduction in the cumulative disease score.[1]

Promyelinating Effects
Beyond its anti-inflammatory properties, ACT-1004-1239 actively promotes remyelination. In

the cuprizone-induced demyelination model, treatment with ACT-1004-1239 resulted in an

increased number of mature myelinating oligodendrocytes and enhanced myelination.[1] In

vitro studies have confirmed that ACT-1004-1239 promotes the maturation of oligodendrocyte

precursor cells (OPCs) into myelinating oligodendrocytes.[1] This effect is attributed to the

increased levels of CXCL12, which plays a role in OPC differentiation.[2]

Quantitative Data Summary
The following tables summarize the key quantitative data for ACT-1004-1239 from preclinical

and clinical studies.

Table 1: In Vitro Potency of ACT-1004-1239
Species IC50 (nM) for CXCR7 Antagonism

Human 3.2[2]

Dog 2.3[2]

Rat 3.1[2]

Mouse 2.3[2]

Guinea Pig 0.6[2]

Macaque 1.5[2]

Table 2: Preclinical Pharmacokinetics of ACT-1004-1239
in Rats
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Parameter
Value (Intravenous, 1
mg/kg)

Value (Oral, 10 mg/kg)

Vss (L/kg) 3.6[2] -

Cl (mL/min/kg) 70[2] -

T1/2 (h) 1.3[2] -

Cmax (ng/h/mL) - 600[2]

Tmax (h) - 0.5[2]

F (%) - 35[2]

Table 3: Phase 1 Human Pharmacokinetics of ACT-1004-
1239 (Single Ascending Doses ≥ 10 mg)

Parameter Value

Tmax (h) 1.3 - 3.0[6]

Terminal T1/2 (h) 17.8 - 23.6[6]

Absolute Bioavailability (%) 53.0[6]

Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

ACT-1004-1239.

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55-
Induced Experimental Autoimmune Encephalomyelitis
(EAE)
This model is a widely used animal model for multiple sclerosis.

Animals: C57BL/6 mice are commonly used.

Induction:
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An emulsion is prepared by mixing MOG35-55 peptide with Complete Freund's Adjuvant

(CFA) supplemented with Mycobacterium tuberculosis.[8]

Mice are immunized via subcutaneous injection of the MOG35-55/CFA emulsion.[3]

Pertussis toxin (PTx) is administered intraperitoneally on the day of immunization and two

days later to facilitate the entry of immune cells into the CNS.[5]

Treatment: ACT-1004-1239 is administered orally, typically twice daily, at varying doses (e.g.,

10-100 mg/kg).[1]

Assessment:

Clinical signs of EAE are scored daily based on the severity of paralysis.

Histopathological analysis of the spinal cord is performed to assess inflammation,

demyelination, and axonal damage.[2]

Immune cell infiltration into the CNS is quantified by flow cytometry.

Experimental Workflow: MOG-Induced EAE Model

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/publication/346867071_Titration_of_myelin_oligodendrocyte_glycoprotein_MOG_-_Induced_experimental_autoimmune_encephalomyelitis_EAE_model
https://bio-protocol.org/en/bpdetail?id=3453&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC4172026/
https://www.benchchem.com/product/b11937379/docs?utm_src=pdf-body#biological-function-of-act-1004-1239
https://www.mdpi.com/1422-0067/25/3/1445
https://pubmed.ncbi.nlm.nih.gov/33189793/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11937379?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


EAE Induction

Treatment Regimen

Outcome Assessment

Immunization of C57BL/6 mice
with MOG35-55/CFA emulsion

Administration of
Pertussis Toxin

Oral administration of
ACT-1004-1239 or vehicle

Daily clinical scoring of
paralysis severity

Histopathological analysis of
CNS tissue

Flow cytometry analysis of
immune cell infiltration

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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